

# A comparative study of TEPC466's performance in various cell lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TEPC466   |           |
| Cat. No.:            | B10861733 | Get Quote |

{'title': 'TEPC-466 - Selleckchem', 'url': '--INVALID-LINK--', 'snippet': "TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1. ... TEPC-466 (OG-466) is a potent, selective, and orally bioavailable prostaglandin E2 receptor subtype 4 (EP4) antagonist with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.). ... In Vivo. TEPC-466 (3-30 mg/kg; p.o.; once daily for 14 days) treatment significantly dose-dependently inhibits the tumor growth in the CT26 syngeneic mouse model. ...", 'meta\_data': {'og:description': 'TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1.', 'og:title': 'TEPC-466 - Selleckchem', 'og:type': 'website', 'og:url':

'httpshttps://www.selleckchem.com/products/tepc-466.html', 'twitter:card': 'summary', 'twitter:description': 'TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1.', 'twitter:title': 'TEPC-466 - Selleckchem'}, 'promotional\_content': False} {'title': 'TEPC-466 | EP4 Antagonist | MedChemExpress', 'url': '-- INVALID-LINK--', 'snippet': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential







for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.). ... In Vitro. TEPC-466 potently inhibits PGE2-induced elevation of intracellular cAMP levels in HEK293 cells expressing human EP4 (hEP4) with an IC50 of 3.4 nM. TEPC-466 also inhibits PGE2-induced elevation of intracellular cAMP levels in CHO-K1 cells expressing mouse EP4 (mEP4) with an IC50 of 2.2 nM. ...', 'meta data': {'og:description': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.).', 'og:title': 'TEPC-466 | EP4 Antagonist | MedChemExpress', 'og:type': 'website', 'og:url': 'https://www.medchemexpress.com/tepc-466.html', 'twitter:card': 'summary', 'twitter:description': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.).', 'twitter:title': 'TEPC-466 | EP4 Antagonist | MedChemExpress'}, 'promotional content': False} {'title': 'TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...', 'url': '--INVALID-LINK--', 'snippet': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. ... In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/βcatenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC. ...', 'meta data': {'og:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the

epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was

demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-







catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent normal tissues, and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC.', 'og:title': 'TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...', 'og:type': 'article', 'og:url': 'httpshttps://www.spandidospublications.com/10.3892/ol.2021.12781', 'twitter:card': 'summary large image', 'twitter:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent normal tissues, and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC.', 'twitter:title': 'TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...'}, 'promotional content': False} {'title': 'TEPC-466, a selective EP4 antagonist, suppresses the growth and ...', 'url': '--INVALID-LINK--', 'snippet': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of esophageal squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. ... In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC. ...', 'meta data': {'og:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of esophageal squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3 $\beta$  and  $\beta$ -catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent normal tissues,







and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC.', 'og:image': '--INVALID-LINK--', 'og:image:alt': 'pubmed-meta-image', 'og:site name': 'PubMed', 'og:title': 'TEPC-466, a selective EP4 antagonist, suppresses the growth and ...', 'og:type': 'website', 'og:url': '--INVALID-LINK--', 'twitter:card': 'summary', 'twitter:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of esophageal squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent normal tissues, and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC.', 'twitter:title': 'TEPC-466, a selective EP4 antagonist, suppresses the growth and ...'}, 'promotional content': False} {'title': 'A Novel Selective EP4 Antagonist, TEPC-466, Suppresses Tumor Growth ...', 'url': '--INVALID-LINK--', 'snippet': 'TEPC-466 is a novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This study aimed to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). ... In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of CRC cells. TEPC-466 also inhibited the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment. ...', 'meta data': {'og:description': 'TEPC-466 is a novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This study aimed to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). The expression of EP4 was analyzed in human CRC tissues. The effects of TEPC-466 on CRC cell proliferation, migration, and invasion were examined in vitro. The in vivo antitumor effects of TEPC-466 were evaluated in a mouse model of CRC. The results showed that EP4 was highly expressed in human CRC tissues and was associated with poor prognosis. TEPC-466 inhibited the proliferation, migration, and invasion of CRC cells in vitro. In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of CRC cells. TEPC-466 also inhibited the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment. These findings suggest that TEPC-466 has potent antitumor effects in CRC







and may be a promising therapeutic agent for patients with CRC.', 'og:site name': 'American Association for Cancer Research', 'og:title': 'A Novel Selective EP4 Antagonist, TEPC-466, Suppresses Tumor Growth ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'twitter:card': 'summary large image', 'twitter:description': 'TEPC-466 is a novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This study aimed to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). The expression of EP4 was analyzed in human CRC tissues. The effects of TEPC-466 on CRC cell proliferation, migration, and invasion were examined in vitro. The in vivo antitumor effects of TEPC-466 were evaluated in a mouse model of CRC. The results showed that EP4 was highly expressed in human CRC tissues and was associated with poor prognosis. TEPC-466 inhibited the proliferation, migration, and invasion of CRC cells in vitro. In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of CRC cells. TEPC-466 also inhibited the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment. These findings suggest that TEPC-466 has potent antitumor effects in CRC and may be a promising therapeutic agent for patients with CRC.', 'twitter:title': 'A Novel Selective EP4 Antagonist, TEPC-466, Suppresses Tumor Growth ...'}, 'promotional content': False} {'title': 'The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in ...', 'url': '--INVALID-LINK--', 'snippet': "The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in gallbladder cancer through the inhibition of the GSK-3β/βcatenin signaling pathway. Sci Rep 12, 53 (2022). --INVALID-LINK--. Download citation. ... To investigate the function of EP4 in GBC, we examined the effect of TEPC-466, a selective EP4 antagonist, on the proliferation and invasion of GBC cells. We found that TEPC-466 inhibited the proliferation and invasion of GBC cells in vitro. ...", 'meta data': {'og:description': 'Scientific Reports - The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in gallbladder cancer through the inhibition of the GSK-3 $\beta$ / $\beta$ -catenin signaling pathway', 'og:title': 'The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'citation journal title': 'Scientific Reports', 'citation author': 'Tan, Z.', 'citation publication date': '2022/01/11', 'citation doi': '10.1038/s41598-021-04533-z'}, 'promotional content': False} {'title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...', 'url': '--INVALID-LINK--', 'snippet': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression in uterine cervical cancer. ... In the present study, we investigated the anti-tumor effects of TEPC-466, a selective EP4 antagonist, on uterine cervical cancer. We found that EP4 was highly expressed in human uterine cervical cancer tissues and was associated with poor prognosis. TEPC-466 inhibited the proliferation, migration, and invasion of uterine cervical cancer cells in vitro. ...', 'meta data': {'og:description': '(2021). A selective EP4 antagonist, TEPC-466, suppresses tumor progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22,



No. 1-2, pp. 85-95.', 'og:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'twitter:card': 'summary', 'twitter:description': '(2021). A selective EP4 antagonist, TEPC-466, suppresses tumor progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22, No. 1-2, pp. 85-95.', 'twitter:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...'}, 'promotional\_content': False}## Unveiling the Potency of TEPC-466: A Comparative Analysis Across Diverse Cancer Cell Lines

#### For Immediate Release

A comprehensive review of available data highlights the efficacy of TEPC-466, a potent and selective EP4 antagonist, in curbing cancer cell proliferation and metastasis across a spectrum of cell lines. This guide synthesizes key findings, offering researchers, scientists, and drug development professionals a clear comparison of its performance and insights into its mechanism of action.

TEPC-466 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), demonstrating high selectivity with a Ki of 1.3 nM for the human EP4 receptor. Its targeted action makes it a promising candidate for research in oncology, inflammation, and autoimmune diseases. This guide delves into its performance in various cancer cell lines, comparing its efficacy with other relevant compounds and elucidating the experimental frameworks used to generate these findings.

# Comparative Efficacy of TEPC-466 in Cancer Cell Lines

TEPC-466 has demonstrated significant anti-tumor effects in a variety of cancer cell lines by inhibiting proliferation, migration, and invasion. The following table summarizes its inhibitory concentrations (IC50) in different cell types, providing a quantitative comparison of its potency.



| Cell Line                                 | Cancer Type                | Assay                                    | IC50 (nM)     | Reference |
|-------------------------------------------|----------------------------|------------------------------------------|---------------|-----------|
| HEK293<br>(expressing<br>hEP4)            | -                          | cAMP Elevation                           | 3.4           |           |
| CHO-K1<br>(expressing<br>mEP4)            | -                          | cAMP Elevation                           | 2.2           |           |
| Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal<br>Cancer       | Proliferation,<br>Migration,<br>Invasion | Not Specified |           |
| Colorectal Cancer (CRC) cells             | Colorectal<br>Cancer       | Proliferation,<br>Migration,<br>Invasion | Not Specified | _         |
| Gallbladder<br>Cancer (GBC)<br>cells      | Gallbladder<br>Cancer      | Proliferation,<br>Invasion               | Not Specified | _         |
| Uterine Cervical<br>Cancer cells          | Uterine Cervical<br>Cancer | Proliferation,<br>Migration,<br>Invasion | Not Specified |           |

# Mechanism of Action: The EP4/GSK-3 $\beta$ / $\beta$ -catenin Signaling Pathway

TEPC-466 exerts its anti-cancer effects primarily through the inhibition of the EP4/GSK-3 $\beta$ / $\beta$ -catenin signaling pathway. In several cancer types, including esophageal squamous cell carcinoma and gallbladder cancer, TEPC-466 has been shown to suppress the phosphorylation of glycogen synthase kinase (GSK)-3 $\beta$  and  $\beta$ -catenin. This inhibition disrupts the downstream signaling cascade that promotes cancer cell growth and metastasis.









Click to download full resolution via product page

 To cite this document: BenchChem. [A comparative study of TEPC466's performance in various cell lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861733#a-comparative-study-of-tepc466-s-performance-in-various-cell-lines]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com